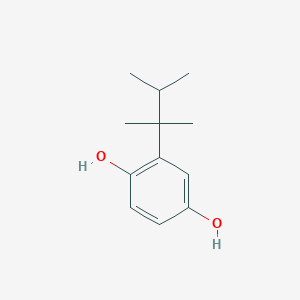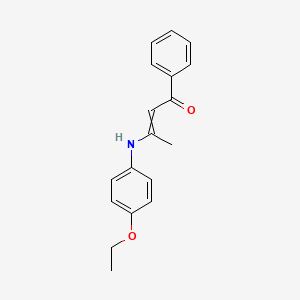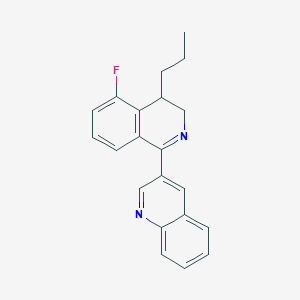
6-(4-Amino-2-fluorophenyl)naphthalene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Amino-2-fluorophenyl)naphthalene-2-carboxylic acid is an organic compound that features a naphthalene ring system substituted with an amino group and a fluorine atom on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Amino-2-fluorophenyl)naphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial purposes.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Amino-2-fluorophenyl)naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(4-Amino-2-fluorophenyl)naphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 6-(4-Amino-2-fluorophenyl)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(4-Amino-2-chlorophenyl)naphthalene-2-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
6-(4-Amino-2-bromophenyl)naphthalene-2-carboxylic acid: Contains a bromine atom instead of fluorine.
6-(4-Amino-2-iodophenyl)naphthalene-2-carboxylic acid: Features an iodine atom in place of fluorine.
Uniqueness
The presence of the fluorine atom in 6-(4-Amino-2-fluorophenyl)naphthalene-2-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its halogenated analogs. These characteristics can enhance the compound’s performance in various applications, making it a valuable molecule for further research and development .
Eigenschaften
CAS-Nummer |
921211-26-9 |
|---|---|
Molekularformel |
C17H12FNO2 |
Molekulargewicht |
281.28 g/mol |
IUPAC-Name |
6-(4-amino-2-fluorophenyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H12FNO2/c18-16-9-14(19)5-6-15(16)12-3-1-11-8-13(17(20)21)4-2-10(11)7-12/h1-9H,19H2,(H,20,21) |
InChI-Schlüssel |
VJHBNFSIVPAZAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=C(C=C(C=C3)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









methanone](/img/structure/B12627361.png)


![2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate](/img/structure/B12627392.png)

![2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)-](/img/structure/B12627404.png)

